Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile
Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The aberrant activation of the PI3Kδ signaling pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of Amdizalisib, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Selectivity Profile
Amdizalisib demonstrates a remarkable selectivity for PI3Kδ over other PI3K isoforms and a wide range of other protein kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target | Assay Type | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | Biochemical | 0.8 - 3 | - |
| Other PI3K Isoforms | Biochemical | >250-fold | >250x |
| 319 Protein Kinases | Kinome Panel (1µM) | No significant inhibition | High |
Table 1: Summary of Amdizalisib's PI3K Delta Selectivity and Potency. Data sourced from pre-clinical studies.[1]
In cellular and human whole blood assays, Amdizalisib maintains its potent inhibition of PI3Kδ with IC50 values also in the low nanomolar range (0.8-3 nM).[1] Furthermore, it effectively inhibits the survival of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 µM.[1]
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity and potency of Amdizalisib.
Biochemical Kinase Activity Assay: Transcreener™ Fluorescence Polarization Assay
This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP, a common product of kinase reactions.
Principle: The Transcreener™ FP assay is a competitive immunoassay for ADP. A highly specific antibody to ADP, paired with a fluorescent tracer, is used. When no ADP is present, the tracer binds to the antibody, resulting in a high fluorescence polarization value. As the kinase reaction proceeds, the generated ADP displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, PI3Kδ enzyme, substrate (e.g., PIP2), ATP, and the Transcreener™ ADP² FP Assay reagents (ADP Alexa633 Tracer and Anti-ADP² Antibody).
-
Compound Preparation: Prepare a serial dilution of Amdizalisib in DMSO and then dilute further in the assay buffer.
-
Kinase Reaction:
-
Add the PI3Kδ enzyme to wells of a 384-well plate.
-
Add the Amdizalisib dilutions or vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the Transcreener™ ADP² Detection Mix (a mixture of the tracer and antibody).
-
Incubate the plate for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert the fluorescence polarization values to ADP concentration using a standard curve. Calculate the percent inhibition for each Amdizalisib concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Kinome Selectivity Profiling: Eurofins KinaseProfiler™ Panel
To assess the broader selectivity of Amdizalisib, a large panel of kinases is screened.
Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a generic or specific substrate.
Protocol:
-
Compound Submission: Provide Amdizalisib at a specified concentration (e.g., 1 µM) in DMSO.
-
Assay Execution (by Eurofins):
-
A panel of 323 different protein kinases is utilized.[1]
-
For each kinase, a reaction is set up containing the kinase, its specific substrate, and [γ-³³P]-ATP in the presence of Amdizalisib or a vehicle control.
-
The reactions are incubated to allow for phosphorylation.
-
The reaction mixtures are then spotted onto filter paper, and the filter paper is washed to remove unincorporated [γ-³³P]-ATP.
-
-
Data Acquisition: The amount of radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The kinase activity in the presence of Amdizalisib is compared to the vehicle control to determine the percent inhibition. Significant inhibition is typically defined as a reduction in activity above a certain threshold (e.g., >50%).
Cellular Assay: AKT Phosphorylation
This assay determines the effect of Amdizalisib on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Principle: An in-cell Western or similar immunodetection method is used to quantify the levels of phosphorylated AKT (pAKT) relative to the total amount of AKT.
Protocol:
-
Cell Culture and Treatment:
-
Seed B-cell lymphoma cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Amdizalisib or vehicle control for a specified period (e.g., 2 hours).
-
Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Fixation:
-
Lyse the cells and fix them to the plate.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate the cells with primary antibodies specific for pAKT (e.g., pAKT-S473) and total AKT.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for pAKT and another for total AKT).
-
-
Data Acquisition: Use an imaging system, such as the Acumen Explorer system, to quantify the fluorescence intensity for both pAKT and total AKT in each well.[1]
-
Data Analysis: Normalize the pAKT signal to the total AKT signal for each well. Calculate the percent inhibition of AKT phosphorylation for each Amdizalisib concentration and determine the IC50 value.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.
Protocol:
-
Cell Plating and Treatment:
-
Plate B-cell lymphoma cells in 96-well opaque-walled plates.
-
Treat the cells with a serial dilution of Amdizalisib or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each Amdizalisib concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for kinase selectivity assays.
Caption: PI3K/AKT signaling pathway with Amdizalisib's point of inhibition.
Caption: General workflow for a kinase selectivity profiling assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of Amdizalisib in Follicular Lymphoma in China [hutch-med.com]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
